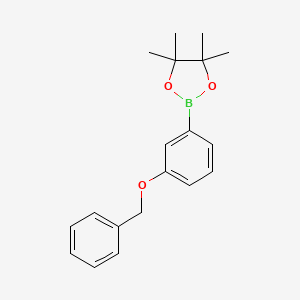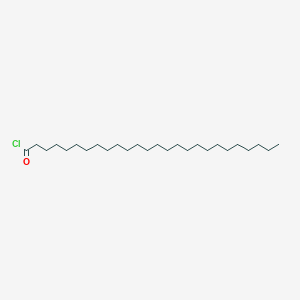
4-クロロ-7-(トリフルオロメチル)キノリン-3-カルボン酸エチル
概要
説明
科学的研究の応用
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials
作用機序
Target of Action
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, also known as 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester, is primarily used as a building block in medicinal chemistry research It is known that quinoline derivatives, such as this compound, are often used as antimicrobials .
Mode of Action
The mode of action of this compound involves its interaction with cell-penetrating peptides. Attaching this building block to cell-penetrating peptides causes the osmotic swelling of the endosome, enhancing the cell penetration ability of the peptides . During the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Biochemical Pathways
The compound’s interaction with cell-penetrating peptides suggests it may influence endocytosis and other cellular uptake mechanisms .
Pharmacokinetics
The compound’s interaction with cell-penetrating peptides suggests it may have good cellular uptake .
Result of Action
The result of the compound’s action is an enhancement of the cell penetration ability of peptides . This could potentially be leveraged for the delivery of therapeutic agents into cells.
Action Environment
As a fluorinated heterocyclic building block, it is likely that factors such as temperature, ph, and the presence of other chemical entities could influence its action .
生化学分析
Biochemical Properties
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate plays a crucial role in various biochemical reactions. It is often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and dye-sensitized solar cells (DSSCs). In biochemical contexts, this compound interacts with several enzymes and proteins. For instance, it has been observed to enhance the cell penetration ability of peptides by causing osmotic swelling of endosomes. The trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of cell membranes . Additionally, the lone pair on the amine can bind to metal centers, forming dye complexes .
Cellular Effects
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate exhibits significant effects on various cell types and cellular processes. It influences cell function by interacting with cell membranes and altering their stability. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The osmotic swelling of endosomes caused by this compound enhances the cell penetration ability of peptides, which can lead to changes in cellular activities .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves several key interactions at the molecular level. This compound binds with protons, leading to an increase in pH and destabilization of cell membranes. It also forms complexes with metal centers, which can influence various biochemical processes. The chloro substituent allows for further functionalization, enabling the formation of bidentate ligands for bioimaging and sensors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate can change over time. This compound is generally stable under normal usage conditions, but it may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings . Proper laboratory safety protocols should be followed to avoid potential irritation to the skin, eyes, and respiratory system .
Dosage Effects in Animal Models
The effects of ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cell penetration and influencing cellular activities. At higher doses, it can cause toxic or adverse effects, including irritation to the respiratory system . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s electron-withdrawing groups play a role in its metabolic stability and reactivity . These interactions can affect metabolic flux and metabolite levels, influencing overall biochemical processes.
Transport and Distribution
Within cells and tissues, ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by its interactions with specific biomolecules .
Subcellular Localization
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .
準備方法
The synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step processes. One common method includes the reaction of 4-chloro-7-(trifluoromethyl)quinoline with ethyl chloroformate under basic conditions to form the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
4-Chloro-7-(trifluoromethyl)quinoline: Lacks the ester group, leading to different chemical properties and reactivity.
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Contains a hydroxyl group instead of a chloro group, affecting its biological activity and chemical behavior
特性
IUPAC Name |
ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIFKCXMGRLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561191 | |
| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-42-3 | |
| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21168-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B1340036.png)


![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)
